molecular formula C32H48O5 B14790626 Acetyl-11-keto-b-boswellic acid

Acetyl-11-keto-b-boswellic acid

Cat. No.: B14790626
M. Wt: 512.7 g/mol
InChI Key: HMMGKOVEOFBCAU-PGPDUJITSA-N
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Description

Acetyl-11-keto-β-boswellic acid (AKBA) is a pentacyclic triterpenoid derived from the resin of Boswellia serrata, a plant used in traditional Ayurvedic medicine. AKBA is renowned for its anti-inflammatory, antimicrobial, and anticancer properties. Structurally, it features an 11-keto group and an acetyl moiety on ring A, which are critical for its enhanced bioactivity compared to other boswellic acids . AKBA inhibits key enzymes like 5-lipoxygenase (5-LO) and human leukocyte elastase (HLE), disrupts bacterial membranes, and suppresses biofilm formation, making it a compound of significant therapeutic interest .

Properties

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

IUPAC Name

(4R,6aR,6bS,8aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid

InChI

InChI=1S/C32H48O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18?,19?,23?,24?,25?,26?,28-,29+,30-,31-,32-/m1/s1

InChI Key

HMMGKOVEOFBCAU-PGPDUJITSA-N

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CCC([C@]5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C

Canonical SMILES

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C

Origin of Product

United States

Preparation Methods

Natural Extraction and Initial Isolation of Boswellic Acids

AKBA originates from the gum resin of Boswellia sacra and Boswellia serrata, which contain a complex mixture of boswellic acids (BAs). The initial step involves solvent extraction using methanol or ethanol to isolate crude BAs. High-performance liquid chromatography (HPLC) analyses reveal that B. sacra contains approximately 49% total BAs, while B. serrata contains 30%, with AKBA constituting 2.7–5% of the crude extract.

Solvent Extraction and Fractionation

Methanolic extracts of Boswellia gum resin yield a BA-rich fraction, which is subsequently partitioned using ethyl acetate or chloroform. This step removes non-polar contaminants and concentrates BAs. Quantitative HPLC-DAD-ESI-MS/MS analyses demonstrate that AKBA, 11-keto-β-boswellic acid (KBA), and acetylated derivatives are the predominant triterpenoids.

Chemical Modification: Oxidation and Acetylation Strategies

AKBA’s low natural abundance necessitates chemical conversion of more abundant BAs. Two patented approaches dominate industrial production: oxidation-acetylation and acetylation-oxidation sequences.

Oxidation of β-Boswellic Acid to 11-Keto Derivatives

The first critical step involves allylic oxidation at the C11 position of β-boswellic acid (βBA) to form 11-keto-β-boswellic acid (KBA). Patent US8524769B2 details the use of N-bromosuccinimide (NBS) in dioxane-water systems, achieving 85–90% conversion efficiency. Alternative oxidants include selenium dioxide (SeO₂) in acetic anhydride or chromium-based reagents (e.g., Na₂Cr₂O₇ in AcOH-Ac₂O), though these yield lower purity.

Table 1: Oxidation Agents and Outcomes
Oxidant Solvent System Reaction Time KBA Yield AKBA Purity Post-Acetylation
NBS Dioxane-H₂O 24 h 85% 30–40%
SeO₂ AcOH-Ac₂O 48 h 70% 20–25%
t-Butylchromate CCl₄-AcOH-Ac₂O 36 h 65% 15–20%

Acetylation of KBA to AKBA

The secondary hydroxyl group at C3 of KBA is acetylated using acetic anhydride (Ac₂O) in pyridine. Patent WO2015166462A1 introduces a microwave-assisted acetylation method that reduces reaction time from 4 hours to 1 minute. Microwave irradiation at 500 W in dichloromethane with 4-(dimethylamino)pyridine (DMAP) as a catalyst achieves 95% acetylation efficiency, elevating AKBA content to 30–40% in the crude product.

Chromatographic Purification of AKBA

Purifying AKBA from acetylated mixtures remains challenging due to structural similarities among BAs. Recycled HPLC with ethanol-blended chloroform (1% v/v) resolves co-eluting peaks, increasing AKBA purity to 98–100%.

Recycled HPLC Parameters

  • Mobile Phase : Chloroform:ethanol (99:1 v/v)
  • Column : Silica gel (250 × 4.6 mm, 5 µm)
  • Flow Rate : 1.0 mL/min
  • Detection : UV at 250 nm

Four recycling cycles are required to separate AKBA from acetyl-α-boswellic acid (A-αBA) and acetyl-β-boswellic acid (A-βBA), which differ by minor structural variations.

Table 2: Purification Efficiency Across HPLC Cycles
Cycle AKBA Purity Recovery Rate
1 40% 85%
2 65% 80%
3 85% 75%
4 98% 70%

Synthetic Derivatization of AKBA

Recent studies explore AKBA derivatives to enhance bioavailability. Amide conjugates synthesized via HATU-mediated coupling with N-Boc-ethylenediamine show improved mitochondrial targeting. For instance, compound 5a (triphenylphosphonium conjugate) exhibits 10-fold higher cytotoxicity against cancer cells than native AKBA.

Analytical Validation of AKBA Content

HPLC-DAD-ESI-MS/MS is the gold standard for quantifying AKBA. Calibration curves for AKBA (λ = 250 nm) show linearity (R² = 0.995) with limits of detection (LOD) and quantification (LOQ) at 0.017 µg/mL and 0.058 µg/mL, respectively. Matrix effects in B. sacra extracts are minimized using methanol-water gradients.

Scientific Research Applications

Acetyl-11-keto-β-boswellic acid (AKBA) is a bioactive pentacyclic triterpenoid derived from Boswellia serrata extract, demonstrating a range of physiological actions . Research indicates its potential in managing rheumatoid arthritis, along with anti-inflammatory, anti-tumor, antioxidant, and neuroprotective effects .

Scientific Research Applications

Management of Rheumatoid Arthritis: AKBA is used in the management of rheumatoid arthritis .

Anti-inflammatory activity: AKBA exhibits anti-inflammatory properties, which may prevent inflammation and cytotoxicity .

Antioxidant Activity: AKBA shows antioxidant activity in many diseases . Studies have investigated AKBA's effects on systemic oxidative stress and vascular remodeling in hypertensive rats .

Treatment of Psoriasis: Herbal medications containing AKBA may indicate the potential as effective anti-psoriatic agents .

Treatment of Nervous System Diseases: AKBA has demonstrated potential in promoting nerve repair and regeneration after injury, protecting against ischemic brain injury and aging, inhibiting neuroinflammation, ameliorating memory deficits, alleviating neurotoxicity, exerting anti-glioma effects, and relieving brain edema .

Cardiac Dysfunction: AKBA exhibits protective effects against lipopolysaccharide (LPS)-induced cardiac dysfunction .

Vascular Remodeling: AKBA attenuates prooxidant and profibrotic pathways involved in vascular remodeling, which is an important complication of hypertension .

Drug Delivery: Drug delivery approaches have showed interest in delivering AKBA with advanced nanotechnology .

Comparison with Similar Compounds

Structural and Functional Differences

AKBA belongs to a family of boswellic acids, including β-boswellic acid (BA) and 11-keto-β-boswellic acid (KBA). The table below highlights structural differences and their impact on biological activity:

Compound Key Structural Features Key Biological Activities
AKBA 11-keto group, acetylated ring A Dual inhibition of 5-LO and HLE; potent antimicrobial (Gram-positive); anti-biofilm; pro-apoptotic
KBA 11-keto group, non-acetylated Moderate 5-LO inhibition; weaker antimicrobial activity (MICs > AKBA)
BA No 11-keto or acetyl groups Anti-inflammatory via COX inhibition; minimal antimicrobial activity
Ursolic Acid Pentacyclic triterpene (non-boswellic) HLE inhibition; no 5-LO activity; broad-spectrum antimicrobial

Antimicrobial Activity

Gram-Positive Bacteria

AKBA exhibits superior activity against Gram-positive pathogens compared to other boswellic acids:

  • MIC Values :
    • Staphylococcus aureus: AKBA (2–8 μg/mL) vs. KBA (8–16 μg/mL) vs. BA (>128 μg/mL) .
    • Staphylococcus epidermidis: AKBA inhibits biofilm formation at 16–32 μg/mL (MBIC50), while BA and KBA require higher concentrations .
Mechanism of Action
  • Membrane Disruption : AKBA increases cell permeability, as shown by propidium iodide uptake and leakage of 260/280 nm-absorbing materials (e.g., DNA/RNA) in S. aureus .
  • Biofilm Inhibition : AKBA reduces preformed biofilms of S. aureus and S. epidermidis by 50% at 32–64 μg/mL (MBRC50), outperforming other boswellic acids .

Anti-Inflammatory and Enzyme Inhibition

  • 5-Lipoxygenase (5-LO): AKBA inhibits 5-LO (IC50 = 1.5 μM) via a non-redox mechanism, while BA and KBA show weaker effects. The 11-keto and acetyl groups are essential for this activity .
  • Human Leukocyte Elastase (HLE) : AKBA (IC50 = 15 μM) and BA inhibit HLE, but only AKBA combines this with 5-LO suppression, offering dual anti-inflammatory action .

Anticancer and Pro-Apoptotic Effects

  • Topoisomerase I Inhibition: AKBA induces apoptosis in leukemia (HL-60, CCRF-CEM) and prostate cancer cells by inhibiting topoisomerase I, a mechanism absent in non-acetylated analogs like amyrin .

Pharmacokinetics and Toxicity

  • Bioavailability: AKBA has low oral bioavailability due to poor solubility, but formulations like nanoemulsions improve absorption .
  • Safety : Clinical studies report AKBA is well-tolerated in arthritis trials (30% AKBA extract, 100–250 mg/day) , though high doses may cause gastrointestinal irritation .

Q & A

Q. What are the primary biological activities of AKBA, and how are they methodologically assessed in preclinical studies?

AKBA exhibits anti-inflammatory, antioxidant, and antimicrobial properties. Anti-inflammatory activity is evaluated via 5-lipoxygenase (5-LOX) inhibition assays , where AKBA binds to the enzyme’s active site, reducing leukotriene synthesis . Antioxidant capacity is quantified using DPPH radical scavenging assays and measurement of reactive oxygen species (ROS) in macrophage models . Antimicrobial effects, particularly against Staphylococcus aureus biofilms, are assessed with minimum biofilm inhibitory concentration (MBIC) assays and confocal microscopy .

Q. What are the recommended storage and handling protocols for AKBA in experimental settings?

AKBA should be stored at 2–8°C in airtight containers to prevent degradation . For solubility, use DMSO (10 mM stock solutions), and avoid repeated freeze-thaw cycles to maintain stability . Working solutions should be prepared fresh, and residual material stored at -20°C for ≤1 month .

Q. Which experimental models are commonly used to study AKBA’s therapeutic potential?

  • In vitro : Macrophages (e.g., RAW 264.7) for anti-inflammatory assays , endothelial cells for angiogenesis studies , and Schwann cells for neuroregeneration .
  • In vivo : Murine colitis models (anti-inflammatory), orthotopic prostate tumor xenografts (anti-cancer) , and sciatic nerve crush injury models (neuroregeneration) .

Advanced Research Questions

Q. How does AKBA modulate the NF-κB signaling pathway, and what experimental approaches validate these effects?

AKBA suppresses NF-κB activation by inhibiting IκBα kinase (IKK) , preventing IκBα phosphorylation and subsequent nuclear translocation of p65 . Methodological validation includes:

  • Electrophoretic mobility shift assays (EMSA) to assess DNA-binding inhibition .
  • Western blotting for downstream targets (e.g., Bcl-2, COX-2) .
  • Reporter gene assays (e.g., luciferase-NF-κB constructs) in TNFα-stimulated cells .

Q. What strategies address AKBA’s low oral bioavailability in pharmacokinetic studies?

Key approaches include:

  • Phosphatidylcholine complexation : Enhances absorption by 2–3 fold, validated via plasma AUC comparisons in rodents .
  • High-fat diets : Improve lymphatic transport, demonstrated using radiolabeled AKBA in cannulated rat models .
  • Nanoformulations : Liposomal encapsulation increases blood-brain barrier penetration, assessed via brain-to-plasma ratio measurements .

Q. How does AKBA inhibit tumor angiogenesis, and what assays quantify this effect?

AKBA suppresses VEGF receptor 2 (VEGFR2) phosphorylation , blocking downstream kinases (e.g., Src, AKT) . Key assays:

  • Matrigel plug assay : Measures blood vessel formation in vivo .
  • Rat aortic ring assay : Quantifies microvessel sprouting ex vivo .
  • Capillary tube formation assay : Uses human umbilical vein endothelial cells (HUVECs) .

Q. What molecular mechanisms underlie AKBA’s neuroregenerative effects in peripheral nerve injury?

AKBA promotes Schwann cell proliferation and axon regeneration by:

  • Upregulating neurotrophic factors (BDNF, NGF) via RNA sequencing and qPCR .
  • Inhibiting myeloperoxidase in phagosome pathways, reducing inflammation .
  • Enhancing myelin basic protein (MBP) expression , validated via immunohistochemistry .

Q. How do structural analogs of AKBA compare in bioactivity, and what methods guide structure-activity relationship (SAR) studies?

CompoundKey Structural DifferencesBioactivity Comparison
11-Keto-β-boswellic acidLacks acetyl groupLower anti-inflammatory potency
Asiatic acidDifferent triterpene coreStrong antioxidant activity
SAR studies use docking simulations (e.g., 5-LOX binding) and in vitro LOX inhibition assays to prioritize analogs .

Q. How should researchers reconcile discrepancies between AKBA’s in vitro potency and variable in vivo efficacy?

Analytical steps include:

  • Pharmacokinetic profiling : Measure plasma/tissue AKBA levels via HPLC-MS to confirm bioavailability .
  • Target engagement assays : Ex vivo LOX activity in inflamed tissues .
  • Species-specific metabolism : Metabolite identification using UPLC-QTOF .

Q. What experimental evidence supports AKBA’s dual role in pro-inflammatory cytokine suppression and anti-inflammatory mediator induction?

AKBA reduces IL-1β and TNFα via NF-κB inhibition while upregulating IL-10 through Nrf2 activation. Methods:

  • Multiplex cytokine arrays for cytokine profiling .
  • siRNA knockdown of Nrf2 to confirm pathway dependency .

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